Cas no 1261553-61-0 (2-(Bromomethyl)-6-cyanobenzenesulfonamide)

2-(Bromomethyl)-6-cyanobenzenesulfonamide is a versatile sulfonamide derivative featuring both bromomethyl and cyano functional groups, making it a valuable intermediate in organic synthesis. The bromomethyl group offers reactivity for nucleophilic substitution, enabling further functionalization, while the cyano group provides a handle for additional transformations such as hydrolysis or reduction. The sulfonamide moiety enhances stability and can participate in hydrogen bonding, contributing to its utility in medicinal chemistry and materials science. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and specialty chemicals, where precise structural modifications are required. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
2-(Bromomethyl)-6-cyanobenzenesulfonamide structure
1261553-61-0 structure
商品名:2-(Bromomethyl)-6-cyanobenzenesulfonamide
CAS番号:1261553-61-0
MF:C8H7BrN2O2S
メガワット:275.122379541397
CID:4982156

2-(Bromomethyl)-6-cyanobenzenesulfonamide 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-6-cyanobenzenesulfonamide
    • インチ: 1S/C8H7BrN2O2S/c9-4-6-2-1-3-7(5-10)8(6)14(11,12)13/h1-3H,4H2,(H2,11,12,13)
    • InChIKey: YHCVLSVZBFWHSM-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=CC=C(C#N)C=1S(N)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 340
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 92.3

2-(Bromomethyl)-6-cyanobenzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013010042-250mg
2-(Bromomethyl)-6-cyanobenzenesulfonamide
1261553-61-0 97%
250mg
$475.20 2023-09-03
Alichem
A013010042-1g
2-(Bromomethyl)-6-cyanobenzenesulfonamide
1261553-61-0 97%
1g
$1534.70 2023-09-03
Alichem
A013010042-500mg
2-(Bromomethyl)-6-cyanobenzenesulfonamide
1261553-61-0 97%
500mg
$831.30 2023-09-03

2-(Bromomethyl)-6-cyanobenzenesulfonamide 関連文献

2-(Bromomethyl)-6-cyanobenzenesulfonamideに関する追加情報

2-(Bromomethyl)-6-cyanobenzenesulfonamide: A Versatile Scaffold in Modern Pharmaceutical Chemistry

2-(Bromomethyl)-6-cyanobenzenesulfonamide, with the chemical identifier CAS No. 1261553-61-0, represents a critical intermediate in the synthesis of diverse bioactive molecules. This compound features a unique combination of functional groups, including a bromomethyl moiety, a cyanide group, and a sulfonamide linkage, which collectively confer its structural versatility. Recent studies have highlighted its potential as a building block in the development of novel therapeutics targeting metabolic disorders and inflammatory diseases.

The molecular framework of 2-(Bromomethyl)-6-cyanobenzenesulfonamide is characterized by its aromatic core, with the sulfonamide group extending from the benzene ring to provide polar interactions. The bromomethyl substituent at the 2-position introduces electrophilic reactivity, enabling diverse synthetic transformations. This structural feature has been exploited in the design of small-molecule inhibitors for kinases, a class of enzymes implicated in cancer progression. A 2023 study published in Journal of Medicinal Chemistry demonstrated the utility of this scaffold in generating ATP-competitive inhibitors against Aurora kinase A, a target associated with tumor cell proliferation.

Recent advancements in medicinal chemistry have focused on optimizing the pharmacokinetic properties of 2-(Bromomethyl)-6-cyanobenzenesulfonamide derivatives. Researchers at the University of Tokyo reported in 2024 that modifying the sulfonamide group with electron-withdrawing substituents significantly enhanced the metabolic stability of these compounds in vivo. This finding underscores the importance of functional group manipulation in improving drug candidate performance. The study also revealed that derivatives with increased hydrophobicity exhibited improved blood-brain barrier penetration, suggesting potential applications in neurodegenerative disease research.

From a synthetic perspective, the 2-(Bromomethyl)-6-cyanobenzenesulfonamide scaffold has been extensively explored for its reactivity in multistep organic synthesis. A 2023 paper in Organic Letters described a novel methodology for constructing complex heterocyclic systems using this compound as a key intermediate. The authors demonstrated that the bromomethyl group could be selectively replaced with various functional groups through nucleophilic substitution reactions, enabling the rapid assembly of diverse molecular architectures. This synthetic flexibility has made it a valuable tool in combinatorial chemistry approaches.

Pharmacological studies have further expanded the scope of 2-(Bromomethyl)-6-cyanobenzenesulfonamide derivatives. A 2024 preclinical investigation published in Drug Discovery Today explored its potential as an anti-inflammatory agent. The researchers found that certain derivatives exhibited potent inhibition of cyclooxygenase-2 (COX-2) activity, which is associated with chronic inflammatory conditions. The study emphasized the importance of optimizing the cyanide group's position to modulate selectivity between COX-1 and COX-2 enzymes, a critical consideration for minimizing gastrointestinal side effects.

Computational approaches have also contributed to understanding the biological activity of 2-(Bromomethyl)-6-cyanobenzenesulfonamide derivatives. Machine learning models developed in 2023 by a team at MIT predicted that the sulfonamide group's orientation significantly influences protein-ligand binding affinity. These insights have guided the rational design of new compounds with enhanced potency against specific targets. The work highlights the synergy between computational chemistry and experimental validation in drug discovery processes.

Environmental and safety considerations have become increasingly important in the development of compounds like 2-(Bromomethyl)-6-cyanobenzenesulfonamide. A 2024 review in Green Chemistry discussed sustainable synthesis methods for this scaffold, emphasizing the use of catalytic processes to reduce waste generation. The authors highlighted that optimizing reaction conditions could minimize the formation of byproducts, aligning with green chemistry principles while maintaining synthetic efficiency.

Future research directions for 2-(Bromomethyl)-6-cyanobenzenesulfonamide are likely to focus on expanding its applications in precision medicine. Emerging studies suggest that its derivatives could be tailored for specific patient populations based on genetic profiles. Additionally, the compound's structural adaptability may enable the development of multi-target therapeutics, addressing complex disease mechanisms that involve multiple pathways.

As the field of pharmaceutical chemistry continues to evolve, the 2-(Bromomethyl)-6-cyanobenzenesulfonamide scaffold remains a promising platform for innovation. Its unique combination of functional groups and synthetic versatility positions it as a valuable asset in the quest for novel therapeutics. Ongoing research is expected to further elucidate its full potential in addressing unmet medical needs across various therapeutic areas.

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